molecular formula C19H15Cl2F3N4O3 B2683291 5-(4-chlorobenzyl)-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 400077-21-6

5-(4-chlorobenzyl)-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2683291
CAS RN: 400077-21-6
M. Wt: 475.25
InChI Key: DFNXWGZKUZGYRW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidinetrione group, a pyridinyl group, and a benzyl group. The presence of these groups suggests that the compound may have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrimidinetrione group could be introduced through a condensation reaction, while the pyridinyl group could be introduced through a coupling reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the pyrimidinetrione and pyridinyl groups, in particular, would likely result in a planar structure due to the conjugated pi system .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidinetrione group could undergo hydrolysis to form a dicarboxylic acid, while the pyridinyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the pyrimidinetrione and pyridinyl groups could result in the compound having a high melting point and being soluble in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis and Potential in Medicine

  • The synthesis and exploration of heterocyclic compounds, including pyrimidine derivatives, have shown significant interest due to their potential applications in medicine and pharmacology. For instance, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents was explored, highlighting the importance of pyrimidine derivatives in developing mediator release inhibitors for asthma treatment (Medwid et al., 1990).

Nonlinear Optical (NLO) Properties

  • Studies on thiopyrimidine derivatives, including chlorobenzyl-thio substituted pyrimidines, have been conducted to evaluate their structural parameters, electronic, linear, and nonlinear optical properties. Such research provides insights into the potential use of these compounds in optoelectronic applications, indicating the broader relevance of pyrimidine derivatives in technology and scientific research (Hussain et al., 2020).

Antimicrobial and Anticancer Activities

  • The synthesis and antimicrobial evaluation of thienopyrimidine derivatives reveal the compound's potential in developing new antimicrobial agents. This line of research underscores the importance of pyrimidine derivatives in addressing various bacterial and fungal infections, thus contributing significantly to medicinal chemistry and drug development (Bhuiyan et al., 2006).
  • Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of pyrimidine derivatives in cancer treatment and inflammation control (Rahmouni et al., 2016).

Safety And Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is highly reactive, it could pose a risk of fire or explosion. Additionally, if the compound is toxic, it could pose a risk to human health .

Future Directions

The future directions for research on the compound could include exploring its potential applications in various fields, such as medicine or materials science. Additionally, research could be conducted to develop more efficient methods for synthesizing the compound .

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2F3N4O3/c20-12-3-1-10(2-4-12)7-13-16(29)27-18(31)28(17(13)30)6-5-25-15-14(21)8-11(9-26-15)19(22,23)24/h1-4,8-9,13H,5-7H2,(H,25,26)(H,27,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNXWGZKUZGYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorobenzyl)-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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